Blancophor R

Vue d'ensemble

Description

Blancophor R is a fluorescent agent.

Applications De Recherche Scientifique

2.1. Virology

Blancophor R has been investigated for its effects on viral infections in insect systems. Research indicates that it significantly lowers the lethal concentration (LC50) and lethal time (LT50) of nucleopolyhedroviruses in infected insects. For instance, a study demonstrated that the presence of this compound reduced apoptosis in virus-infected midgut cells, thus enhancing viral replication .

Case Study:

- Objective: To evaluate the impact of this compound on nucleopolyhedrovirus replication.

- Findings: Infected cells treated with this compound maintained lower apoptosis rates (approximately 10%) compared to untreated controls (40% after 24 hours) over a 120-hour period .

2.2. Environmental Science

In environmental applications, this compound is utilized as a tracer in water studies due to its fluorescent properties. It aids in tracking water flow and assessing contamination levels in aquatic environments.

Data Table: Environmental Applications of this compound

| Application | Methodology | Key Findings |

|---|---|---|

| Water Tracing | Fluorescence detection | Effective at low concentrations |

| Contamination Assessment | Fluorescent assays | High sensitivity to pollutants |

2.3. Medical Diagnostics

This compound has been applied in medical diagnostics, particularly for detecting fungal infections such as mucormycosis. It is used in conjunction with PCR techniques to enhance visualization of fungal elements in tissue samples.

Case Study:

- Objective: To improve diagnostic accuracy for mucormycosis.

- Methodology: Combined use of Mucorales-PCR with Blancophor microscopy.

- Outcome: Enhanced detection rates and faster identification of fungal species, leading to timely interventions .

Toxicological Studies

Toxicological assessments of this compound indicate a favorable safety profile. Studies have shown no significant genotoxicity or carcinogenic effects at high doses over prolonged periods. A notable study established a No Observed Adverse Effect Level (NOAEL) at 10,000 ppm when administered orally to rodents .

Data Table: Toxicological Findings

| Study Type | Dose (ppm) | Observed Effects | NOAEL Established |

|---|---|---|---|

| Repeated Dose Toxicity | 10,000 | No adverse effects observed | Yes |

| Genotoxicity (Ames Test) | Up to 5000 | No gene mutations detected | Yes |

| Carcinogenicity | Up to 10,000 | No carcinogenic effects noted | Yes |

Propriétés

Numéro CAS |

1245816-75-4 |

|---|---|

Formule moléculaire |

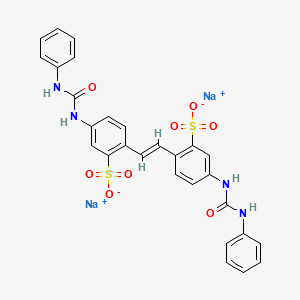

C28H22N4Na2O8S2 |

Poids moléculaire |

652.6 g/mol |

Nom IUPAC |

disodium;5-(phenylcarbamoylamino)-2-[(E)-2-[4-(phenylcarbamoylamino)-2-sulfonatophenyl]ethenyl]benzenesulfonate |

InChI |

InChI=1S/C28H24N4O8S2.2Na/c33-27(29-21-7-3-1-4-8-21)31-23-15-13-19(25(17-23)41(35,36)37)11-12-20-14-16-24(18-26(20)42(38,39)40)32-28(34)30-22-9-5-2-6-10-22;;/h1-18H,(H2,29,31,33)(H2,30,32,34)(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2/b12-11+;; |

Clé InChI |

OMYYIKYIUKPRDH-YHPRVSEPSA-L |

SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)NC4=CC=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

SMILES isomérique |

C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC(=O)NC4=CC=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

SMILES canonique |

C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)NC4=CC=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Apparence |

Solid powder |

Key on ui other cas no. |

1245816-75-4 2606-93-1 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Blancophor R; C.I. 40600; C.I. Fluorescent brightener 30; Lumisol RV; Tintophen X; Photine R; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.